molecular formula C15H22N2O4S B2478679 N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide CAS No. 1009701-65-8

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Cat. No.: B2478679
CAS No.: 1009701-65-8
M. Wt: 326.41
InChI Key: VASMAJKASNTDFB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenyl group, an acetamido group, and a methanesulfonylbutanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanesulfonylbutanamide moiety, in particular, differentiates it from other similar compounds, providing distinct properties and applications .

Properties

IUPAC Name

2-acetamido-N-(2,6-dimethylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-6-5-7-11(2)14(10)17-15(19)13(16-12(3)18)8-9-22(4,20)21/h5-7,13H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMAJKASNTDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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